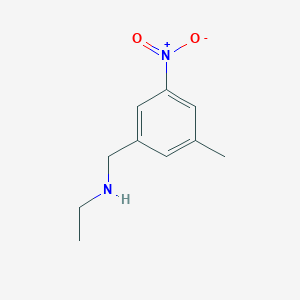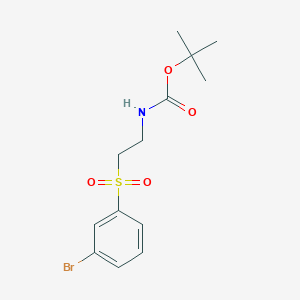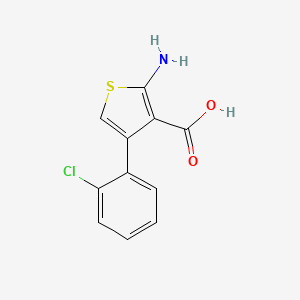
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is a complex organic compound known for its intricate molecular structure. This compound is characterized by the presence of multiple functional groups, including acetoxy, bromo, and cyano groups, which contribute to its unique chemical properties and reactivity. It is primarily used in the biomedical industry for the synthesis of pharmacological agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule, followed by bromination and cyanation reactions. The precursor molecule, often a sugar derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The bromination step is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Finally, the cyanation reaction is performed using a cyanide source such as sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product with high purity .
化学反応の分析
Types of Reactions
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromo or cyano groups, leading to the formation of new derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
科学的研究の応用
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Utilized in the development of new pharmacological agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials .
作用機序
The mechanism of action of (3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can bind to active sites of enzymes, blocking their activity or altering their conformation. Additionally, the compound can participate in signaling pathways, modulating cellular responses and influencing gene expression .
類似化合物との比較
Similar Compounds
2,3,4,6-Tetra-O-acetyl-1-bromo-1-deoxy-beta-D-galactopyranosyl cyanide: Similar in structure but differs in the position of acetoxy groups and the sugar moiety.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: Shares some functional groups but has a different core structure.
Pyrazoline Derivatives: Contains similar functional groups but differs in the overall molecular framework.
Uniqueness
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C15H18BrNO9 |
|---|---|
分子量 |
436.21 g/mol |
IUPAC名 |
(3,4,5-triacetyloxy-6-bromo-6-cyanooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C15H18BrNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3 |
InChIキー |
HTTKGSLSIQMYRG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)(C#N)Br)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)






![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)


![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)
![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)


